molecular formula C20H24FN3OS B469187 4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide CAS No. 671795-09-8

4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No.: B469187
CAS No.: 671795-09-8
M. Wt: 373.5g/mol
InChI Key: IWUXGJMFTLQINJ-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group, a hydroxyethyl group, and a phenylcarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the piperazine ring.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using ethylene oxide or a similar reagent.

    Attachment of the Phenylcarbothioamide Group: The phenylcarbothioamide group is introduced through a reaction with phenyl isothiocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is a ketone or aldehyde derivative.

    Reduction: The major product is the original hydroxyethyl group.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The phenylcarbothioamide group may interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzyl)-1-piperazinecarbothioamide
  • 3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide
  • 4-(4-chlorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide

Uniqueness

4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide is unique due to the specific combination of substituents on the piperazine ring. The presence of the fluorobenzyl group imparts unique electronic properties, while the hydroxyethyl group enhances solubility and the phenylcarbothioamide group provides additional binding interactions. This combination of features makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3OS/c21-17-8-6-16(7-9-17)14-23-11-12-24(15-19(23)10-13-25)20(26)22-18-4-2-1-3-5-18/h1-9,19,25H,10-15H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXGJMFTLQINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=S)NC2=CC=CC=C2)CCO)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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